5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of fluorinated pyrimidines, which are known for their diverse biological activities and potential use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyrimidine ring . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s high electronegativity and small size allow it to form strong interactions with these targets, potentially inhibiting their activity. This inhibition can disrupt critical pathways involved in cell growth and proliferation, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also contains a fluorine atom in the pyrimidine ring.
4-Fluoropyrimidine: Another fluorinated pyrimidine with potential biological activity.
2-Fluoropyrimidine: Known for its use in medicinal chemistry and as a building block for more complex compounds.
Uniqueness
5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine is unique due to the presence of the 2-methylpiperidin-1-yl group, which can enhance its biological activity and selectivity compared to other fluorinated pyrimidines. This structural feature may provide additional interactions with molecular targets, potentially leading to improved therapeutic efficacy .
Properties
IUPAC Name |
5-fluoro-4-(2-methylpiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-8-4-2-3-5-14(8)10-9(11)6-12-7-13-10/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQBMVCMXDVRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=NC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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